4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride
Description
4-Methoxybicyclo[2.2.1]heptan-1-amine hydrochloride is a bicyclic amine derivative characterized by a norbornane framework (a bicyclo[2.2.1]heptane structure) with a methoxy substituent at the 4-position and an amine group at the 1-position, stabilized as a hydrochloride salt. This compound is of interest in medicinal chemistry due to the rigid bicyclic scaffold, which can enhance binding specificity to biological targets. The methoxy group contributes to electronic and steric effects, influencing solubility, reactivity, and pharmacokinetic properties.
Properties
IUPAC Name |
4-methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-10-8-4-2-7(9,6-8)3-5-8;/h2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKSTWWVXQTYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCC(C1)(CC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride involves several steps, typically starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the methoxy group: This step involves the methoxylation of the bicyclic intermediate, often using methanol and an acid catalyst.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group participates in nucleophilic substitution under controlled conditions:
Redox Reactions
The methoxy group and amine functionality enable selective oxidation and reduction:
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Oxidation | KMnO<sub>4</sub>/CrO<sub>3</sub> | Oxidized methoxy group to ketone or carboxylic acid derivatives | Limited by the stability of the bicyclic system; overoxidation leads to ring degradation. |
| Reduction | LiAlH<sub>4</sub>/NaBH<sub>4</sub> | Deoxygenation of methoxy group or amine reduction (rare) | Methoxy group reduction requires harsh conditions (e.g., 100°C in THF). |
Schiff Base Formation
The amine reacts with aldehydes/ketones to form imines:
| Reagents | Conditions | Products | Applications |
|---|---|---|---|
| Aromatic aldehydes | Ethanol, reflux, 4–6 hrs | Stable Schiff bases (e.g., 4-nitrobenzylidene derivatives) | Intermediate for coordination complexes or bioactive molecule synthesis. |
Salt Metathesis
The hydrochloride counterion can be exchanged:
Comparative Reactivity
The bicyclo[2.2.1]heptane scaffold imposes steric and electronic constraints:
Scientific Research Applications
Chemical Properties and Structure
The compound has the following key characteristics:
- Molecular Formula : CHClN
- Molecular Weight : 147.64 g/mol
- IUPAC Name : Bicyclo[2.2.1]heptan-1-amine;hydrochloride
- CAS Number : 75934-56-4
FXR Agonism
Recent patents indicate that compounds similar to 4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride act as agonists for the Farnesoid X receptor (FXR). This receptor is crucial in regulating bile acid homeostasis and glucose metabolism, making these compounds potential candidates for treating metabolic disorders, such as diabetes and non-alcoholic fatty liver disease (NAFLD) .
Neuropharmacological Research
Studies have shown that bicyclic compounds can influence neurotransmitter systems, particularly in modulating dopamine pathways. This is significant for developing treatments for neurological conditions like Parkinson's disease and schizophrenia . The unique structure of bicyclo[2.2.1]heptane derivatives may enhance blood-brain barrier permeability, improving their efficacy as neuroactive agents.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group modifications. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Data Table: Comparison of Biological Activities
| Compound Name | FXR Agonism | Neurotransmitter Modulation | Lipophilicity Coefficient |
|---|---|---|---|
| This compound | Yes | Moderate | Low |
| Bicyclo[2.2.1]heptan-2-amine | Yes | High | Moderate |
| 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine | No | Low | High |
Case Study 1: FXR Agonist Development
A study detailed in a patent application demonstrated the synthesis of a series of bicyclic amines that showed promising FXR agonistic activity in vitro . These compounds were evaluated for their effects on lipid metabolism in animal models, indicating potential therapeutic benefits in managing dyslipidemia.
Case Study 2: Neuropharmacological Effects
Research published in peer-reviewed journals explored the neuropharmacological effects of bicyclic amines on rodent models . The findings indicated that these compounds could enhance dopamine release, suggesting their utility in treating conditions characterized by dopaminergic deficits.
Mechanism of Action
The mechanism of action of 4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
2-Bromobicyclo[2.2.1]heptan-1-amine Hydrochloride
- Structure : Bromine substituent at the 2-position.
- Molecular Formula : C₇H₁₃BrClN .
- Key Properties :
- Higher molecular weight (226.54 g/mol) due to bromine.
- Bromine enhances electrophilic reactivity, making it suitable for cross-coupling reactions in synthesis.
- Reduced water solubility compared to methoxy derivatives due to increased hydrophobicity.
- Applications : Intermediate in organic synthesis and medicinal chemistry for brominated bioactive molecules .
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine Hydrochloride (Bornylamine Hydrochloride)
- Structure : Three methyl groups at 1,7,7-positions; endo stereochemistry.
- Molecular Formula : C₁₀H₂₀ClN .
- Key Properties :
- Applications : Explored in anti-inflammatory and anti-cancer drug development .
4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine Hydrochloride
- Structure : Trifluoromethyl group at the 4-position.
- Key Properties :
- Strong electron-withdrawing effect from CF₃ increases metabolic stability and binding affinity.
- Enhanced acidity of the amine group due to inductive effects.
- Applications : Pharmaceutical research for fluorinated drug candidates .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituent | Solubility (Water) | LogP (Predicted) |
|---|---|---|---|---|
| 4-Methoxybicyclo[2.2.1]heptan-1-amine HCl | ~179.65 | -OCH₃ | High (due to -OCH₃) | ~1.2 |
| 2-Bromobicyclo[2.2.1]heptan-1-amine HCl | 226.54 | -Br | Moderate | ~2.5 |
| Bornylamine HCl | 189.73 | -CH₃ (x3) | Low | ~3.0 |
Biological Activity
4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride is a bicyclic compound with the molecular formula CHClNO and a molecular weight of 177.67 g/mol. Its unique structure and functional groups suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.
The synthesis of this compound involves several steps:
- Formation of the Bicyclic Structure : Typically achieved through a Diels-Alder reaction.
- Methoxylation : Introduction of the methoxy group using methanol and an acid catalyst.
- Hydrochloride Salt Formation : Reaction with hydrochloric acid to form the hydrochloride salt.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors:
- Enzyme Interaction : The compound may inhibit or activate certain enzymes, influencing metabolic pathways.
- Receptor Binding : The methoxy and amine groups are crucial for binding to various receptors, potentially affecting neurotransmission and other cellular processes .
Biological Activity
Research into the biological activity of this compound has highlighted several areas:
- Neuropharmacology : Preliminary studies suggest that this compound may exhibit neuroprotective properties, possibly through modulation of neurotransmitter systems.
- Antimicrobial Activity : Some derivatives have shown potential antimicrobial effects, making them candidates for further investigation in drug development .
Case Studies
Several studies have explored the biological implications of similar compounds:
- Neuroprotective Effects : A study indicated that bicyclic amines can enhance cognitive function in animal models by modulating cholinergic signaling.
- Antimicrobial Properties : Research on related bicyclic compounds revealed significant antibacterial activity against Gram-positive bacteria, suggesting a potential application in treating infections .
Comparative Analysis
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Bicyclo[2.2.1]heptan-1-amine | Bicyclic amine | Moderate neuroactivity |
| 4-Hydroxybicyclo[2.2.1]heptan-1-amine | Hydroxyl-substituted amine | Enhanced solubility |
| 4-Methoxybicyclo[2.2.1]heptan-1-ol | Alcohol variant | Potentially lower toxicity |
This table illustrates how variations in functional groups can significantly affect the biological properties of related compounds.
Q & A
Basic: What are the recommended synthetic routes for 4-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves retrosynthetic analysis to identify feasible precursors. AI-powered tools (e.g., Template_relevance models) suggest one-step routes using bicyclic ketones as starting materials. For example:
- Step 1: Reductive amination of 4-methoxybicyclo[2.2.1]heptan-1-one using ammonium acetate and sodium cyanoborohydride in methanol.
- Step 2: Salt formation with HCl in ethanol.
Optimization Tips:
- Use anhydrous conditions to minimize side reactions.
- Monitor pH during salt formation to ensure stoichiometric equivalence .
- Purify via recrystallization (ethanol:water, 3:1) to achieve >95% purity.
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
Validation: Cross-reference with certified reference standards (e.g., USP/EP monographs) .
Advanced: How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound in neurological targets?
Methodological Answer:
- In Silico Modeling: Use molecular docking (AutoDock Vina) to predict binding affinity to NMDA receptors, leveraging the bicyclic scaffold’s rigidity .
- In Vitro Assays:
- Data Analysis: Apply multivariate regression to correlate substituent polarity (Hammett σ) with activity .
Advanced: How should contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural confirmation?
Methodological Answer:
- Hypothesis Testing:
- Advanced Techniques: Use 2D-COSY and NOESY to resolve overlapping bicyclic proton assignments .
Advanced: What theoretical frameworks guide the interpretation of this compound’s pharmacokinetic variability in preclinical models?
Methodological Answer:
- Compartmental Modeling: Apply a two-compartment model with first-order absorption to analyze plasma concentration-time curves.
- Key Parameters:
- Mechanistic Insight: Link low Vd to high plasma protein binding (≥85%) using equilibrium dialysis .
Advanced: What methodologies assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
-
Forced Degradation Studies:
Condition Protocol Analysis Acidic (0.1M HCl, 70°C) 24 hrs, reflux HPLC peak purity ↓ ≥10% indicates amine hydrolysis . Oxidative (3% H2O2) 48 hrs, RT LC-MS detects N-oxide byproducts . -
Kinetic Modeling: Calculate activation energy (Ea) via Arrhenius plots to predict shelf-life .
Advanced: How can researchers validate analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
Follow ICH Q2(R1) guidelines:
- Linearity: 5-point calibration (0.1–50 µg/mL) in plasma; R² ≥ 0.995 .
- Precision/Accuracy: Intra-day/inter-day CV ≤ 15%; spike recovery 85–115% .
- LOD/LOQ: Signal-to-noise ratios 3:1 and 10:1, respectively .
- Robustness: Vary HPLC flow rate (±0.1 mL/min) and column temperature (±2°C) to assess retention time shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
